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molecular formula C12H11NO3 B8705605 Methyl 8-methoxyisoquinoline-3-carboxylate

Methyl 8-methoxyisoquinoline-3-carboxylate

Cat. No. B8705605
M. Wt: 217.22 g/mol
InChI Key: LWODYMHLTBKPAH-UHFFFAOYSA-N
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Patent
US07893267B2

Procedure details

224 mg (1.1 mmol) of 6-methoxy-isoquinoline-3-carboxylic acid was reacted with 242 mg (1 mmol) of intermediate B (2-amino-3H-benzoimidazole-4-carboxylic acid (1H-imidazol-2-yl)-amide), 569 mg (1.5 mmol) of HBTU, 0.704 ml (4 mmol) of DIEA and 5 mL of DMF stirring at 80° C. for 2 h as describe in general procedure A to provide 212.4 mg (50%) of the title compound. 1H-NMR (400 MHz, DMSO): 9.37 (s, 1H), 8.71 (s, 1H), 8.24 (d, 1H), 7.94 (d, 1H), 7.82 (d, 1H), 7.73 (d, 1H), 7.49 (dd, 1H), 7.34 (t, 1H), 6.88 (s, 1H), 6.76 (s, 1H), 3.98 (s, 3H) ppm; LCMS: 428 (M+1)+.
Quantity
224 mg
Type
reactant
Reaction Step One
Name
intermediate B
Quantity
242 mg
Type
reactant
Reaction Step One
Name
Quantity
569 mg
Type
reactant
Reaction Step One
Name
Quantity
0.704 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[N:8][C:7]([C:13]([OH:15])=[O:14])=[CH:6]2.N1C=CN=C1N[C:22](C1C2NC(N)=NC=2C=CC=1)=[O:23].[CH3:34]N(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>CN(C=O)C>[CH3:34][O:15][C:13]([C:7]1[N:8]=[CH:9][C:10]2[C:5]([CH:6]=1)=[CH:4][CH:3]=[CH:12][C:11]=2[O:23][CH3:22])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
224 mg
Type
reactant
Smiles
COC=1C=C2C=C(N=CC2=CC1)C(=O)O
Name
intermediate B
Quantity
242 mg
Type
reactant
Smiles
N1C(=NC=C1)NC(=O)C1=CC=CC=2N=C(NC21)N
Name
Quantity
569 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0.704 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N=CC2=C(C=CC=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 212.4 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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